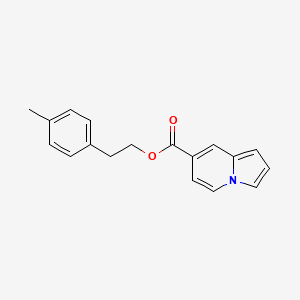
2,4-Dimethyl-N-phenyl-N-(p-tolyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dimethyl-N-phenyl-N-(p-tolyl)aniline is an organic compound with the molecular formula C21H21N. It is a derivative of aniline, where the nitrogen atom is bonded to two aromatic rings, one of which is substituted with two methyl groups at the 2 and 4 positions, and the other with a methyl group at the para position. This compound is known for its applications in organic electronics and materials science due to its unique structural properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-N-phenyl-N-(p-tolyl)aniline typically involves the reaction of 2,4-dimethylaniline with p-toluidine in the presence of a suitable catalyst. One common method is the Suzuki-Miyaura coupling reaction, which employs palladium as a catalyst and boronic acids as reagents . The reaction is carried out under mild conditions, making it efficient and environmentally friendly.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on the desired purity and yield. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, ensures high-quality production .
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Dimethyl-N-phenyl-N-(p-tolyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted anilines, quinones, and other aromatic compounds, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2,4-Dimethyl-N-phenyl-N-(p-tolyl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Wirkmechanismus
The mechanism by which 2,4-Dimethyl-N-phenyl-N-(p-tolyl)aniline exerts its effects involves interactions with various molecular targets and pathways. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its reactivity and binding affinity. These interactions are crucial in its applications in organic electronics and materials science .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-Dimethyltriphenylamine: Similar in structure but with different substitution patterns.
N,N-Di-p-tolylaniline: Another derivative with variations in the aromatic ring substitutions.
Uniqueness
2,4-Dimethyl-N-phenyl-N-(p-tolyl)aniline stands out due to its specific substitution pattern, which imparts unique electronic properties. This makes it particularly valuable in the development of advanced materials for electronic applications .
Eigenschaften
CAS-Nummer |
1071935-18-6 |
|---|---|
Molekularformel |
C21H21N |
Molekulargewicht |
287.4 g/mol |
IUPAC-Name |
2,4-dimethyl-N-(4-methylphenyl)-N-phenylaniline |
InChI |
InChI=1S/C21H21N/c1-16-9-12-20(13-10-16)22(19-7-5-4-6-8-19)21-14-11-17(2)15-18(21)3/h4-15H,1-3H3 |
InChI-Schlüssel |
AKPKRGCTFSWQPK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)N(C2=CC=CC=C2)C3=C(C=C(C=C3)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 4-chlorothieno[3,2-C]quinoline-6-carboxylate](/img/structure/B11842723.png)
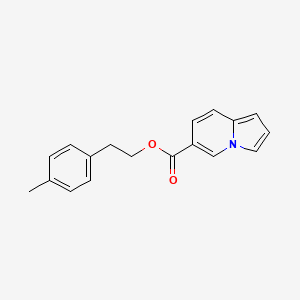
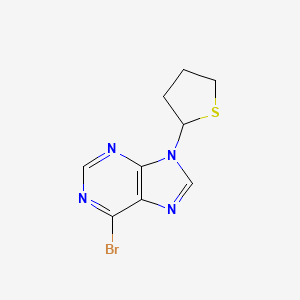
![4-[(3,4-Dihydroisoquinoline-2(1H)-carbothioyl)amino]butanoic acid](/img/structure/B11842745.png)

![N-((1r,4r)-4-Hydroxycyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B11842749.png)
![Carbamic acid, N-[1-(4-cyanophenyl)cyclopentyl]-, 1,1-dimethylethyl ester](/img/structure/B11842763.png)
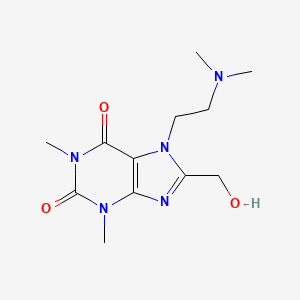

![2-(8-(Benzyloxy)-3-methylimidazo[1,5-a]pyridin-1-yl)acetonitrile](/img/structure/B11842806.png)
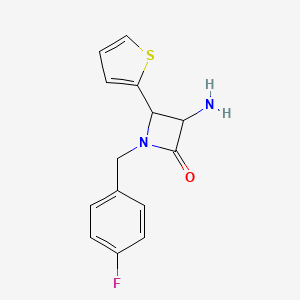
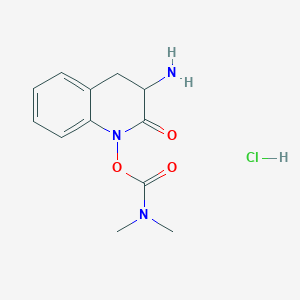
![2-(4-Chlorophenyl)indeno[2,1-b]pyran](/img/structure/B11842825.png)
